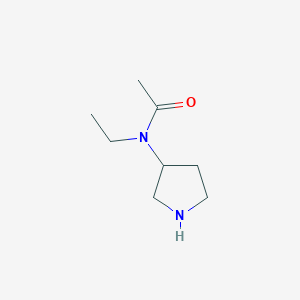

3-(N-Acetyl-N-ethylamino)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-10(7(2)11)8-4-5-9-6-8/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMWGGURJSUYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373324 | |

| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-29-9 | |

| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Acetyl-N-ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(N-Acetyl-N-ethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(N-Acetyl-N-ethylamino)pyrrolidine, also known as N-ethyl-N-(pyrrolidin-3-yl)acetamide, is a substituted pyrrolidine derivative. The pyrrolidine ring is a common structural motif found in a wide array of biologically active compounds and approved drugs. As an intermediate, this compound offers a versatile scaffold for the synthesis of more complex molecules in drug discovery and development. This guide details the likely synthetic strategies for its preparation in a laboratory setting.

Proposed Synthesis Pathway

The most logical and efficient synthesis of this compound involves a two-step sequence starting from a commercially available or readily synthesized 3-aminopyrrolidine precursor. The overall pathway is depicted below:

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Ethylamino)pyrrolidine (Intermediate)

The synthesis of the intermediate, 3-(Ethylamino)pyrrolidine, can be achieved through several methods. One of the most common and effective methods is the reductive amination of a suitable 3-pyrrolidinone precursor with ethylamine.

Method: Reductive Amination

Figure 2: Workflow for the synthesis of 3-(Ethylamino)pyrrolidine via reductive amination.

Detailed Protocol (Hypothetical):

-

Reaction Setup: To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM) or methanol is added ethylamine (1.2 eq) as a solution in a suitable solvent or as a gas. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: The reaction mixture is then treated with a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-(ethylamino)pyrrolidine.

-

Deprotection (if applicable): The N-Boc protecting group is removed by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent, to yield 3-(Ethylamino)pyrrolidine.

Step 2: Synthesis of this compound (Final Product)

The final step involves the N-acetylation of the secondary amine of 3-(Ethylamino)pyrrolidine. This is a standard and generally high-yielding reaction.

Method: N-Acetylation

Figure 3: Workflow for the N-acetylation of 3-(Ethylamino)pyrrolidine.

Detailed Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-(Ethylamino)pyrrolidine (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in anhydrous DCM at 0 °C is added the acetylating agent, either acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq), dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or distillation under reduced pressure to yield this compound.

Quantitative Data Summary

While specific experimental data for the synthesis of this compound is not available in the public domain, the following table provides expected ranges for yields based on similar reactions reported in the chemical literature.

| Step | Reaction Type | Starting Material | Key Reagents | Typical Yield Range (%) |

| 1 | Reductive Amination | N-Boc-3-pyrrolidinone | Ethylamine, NaBH(OAc)₃ | 70-90 |

| 2 | N-Acetylation | 3-(Ethylamino)pyrrolidine | Acetic Anhydride, Triethylamine | 85-95 |

| Overall | Two-Step Synthesis | N-Boc-3-pyrrolidinone | - | 60-85 |

Table 1: Estimated Quantitative Data for the Synthesis Pathway.

Conclusion

The synthesis of this compound is readily achievable through a robust and high-yielding two-step process. This guide provides a detailed framework, including plausible experimental protocols and expected outcomes, to assist researchers in the preparation of this important pharmaceutical intermediate. The methodologies described herein are based on well-established and reliable chemical transformations, offering a clear path for the successful synthesis of the target compound. Further optimization of reaction conditions may be necessary to achieve desired purity and yield on a larger scale.

An In-depth Technical Guide on the Physicochemical Properties of N-ethyl-N-pyrrolidin-3-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-N-pyrrolidin-3-ylacetamide is a small molecule of interest in medicinal chemistry and drug development. Understanding its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-ethyl-N-pyrrolidin-3-ylacetamide, including its chemical identity, and predicted properties such as melting point, boiling point, solubility, pKa, and lipophilicity (logP). Furthermore, this document outlines generalized experimental protocols for its synthesis and analysis, based on established methods for structurally related compounds. A potential signaling pathway associated with the biological activity of N-acylpyrrolidines is also presented to guide further research.

Chemical Identity

N-ethyl-N-pyrrolidin-3-ylacetamide is a tertiary amide derivative of pyrrolidine. Its core structure consists of a pyrrolidine ring substituted at the 3-position with an N-ethylacetamido group.

Table 1: Chemical Identifiers of N-ethyl-N-pyrrolidin-3-ylacetamide

| Identifier | Value |

| IUPAC Name | N-ethyl-N-pyrrolidin-3-ylacetamide |

| Molecular Formula | C8H16N2O[1][2] |

| Molecular Weight | 156.23 g/mol |

| Canonical SMILES | CCN(C(=O)C)C1CCNC1 |

| InChI Key | Not available |

| CAS Number | Not available |

Physicochemical Properties

Due to the limited availability of experimental data for N-ethyl-N-pyrrolidin-3-ylacetamide, the following table summarizes its predicted physicochemical properties from reputable computational models. These values provide a valuable starting point for experimental design and computational modeling.

Table 2: Predicted Physicochemical Properties of N-ethyl-N-pyrrolidin-3-ylacetamide

| Property | Predicted Value | Method/Source |

| Melting Point | 45.3 °C | Estimation |

| Boiling Point | 254.7 °C | Estimation |

| Water Solubility (logS) | -0.8 | SwissADME[3][4][5] |

| pKa (most basic) | 9.2 | ChemAxon[6][7][8][9] |

| logP (o/w) | 0.65 | SwissADME[3][4][5] |

Experimental Protocols

The following sections describe generalized methodologies for the synthesis and analysis of N-ethyl-N-pyrrolidin-3-ylacetamide, adapted from literature on similar N-substituted pyrrolidinyl acetamides.

Synthesis of N-ethyl-N-pyrrolidin-3-ylacetamide

A common and effective method for the synthesis of N-ethyl-N-pyrrolidin-3-ylacetamide involves a two-step process: the synthesis of the intermediate N-ethylpyrrolidin-3-amine, followed by its acetylation.

Step 1: Synthesis of N-ethylpyrrolidin-3-amine (Illustrative)

A general approach to synthesizing N-substituted pyrrolidines involves the reductive amination of a suitable pyrrolidinone precursor or the alkylation of an aminopyrrolidine. For instance, 3-aminopyrrolidine can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield N-ethylpyrrolidin-3-amine.

Step 2: Acetylation of N-ethylpyrrolidin-3-amine

The final step is the acetylation of the secondary amine. This can be achieved by reacting N-ethylpyrrolidin-3-amine with an acetylating agent like acetyl chloride or acetic anhydride.[][11][12][13]

Illustrative Protocol for Acetylation:

-

Dissolve N-ethylpyrrolidin-3-amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a base, such as triethylamine or pyridine (typically 1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.

-

Slowly add acetyl chloride (approximately 1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-ethyl-N-pyrrolidin-3-ylacetamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Synthesis Workflow Diagram:

Caption: A generalized two-step synthesis workflow for N-ethyl-N-pyrrolidin-3-ylacetamide.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a mass spectrometer (MS) or an ultraviolet (UV) detector, is a robust method for the analysis and quantification of N-ethyl-N-pyrrolidin-3-ylacetamide. Given its polar nature, a hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded reversed-phase column would be suitable for its separation.[1][14][15]

Illustrative HPLC-MS Protocol:

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A HILIC column (e.g., an amide- or silica-based stationary phase) or a polar-embedded C18 column.

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate or ammonium acetate in water). The gradient would typically start with a high percentage of the organic solvent and gradually increase the aqueous component.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible retention times.

-

Injection Volume: A small injection volume, typically 1-10 µL, of the sample dissolved in a suitable solvent.

-

Mass Spectrometry Detection: The mass spectrometer would be operated in positive ion mode, monitoring for the specific precursor-to-product ion transition of N-ethyl-N-pyrrolidin-3-ylacetamide in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Analytical Workflow Diagram:

Caption: A typical workflow for the analysis of N-ethyl-N-pyrrolidin-3-ylacetamide using HPLC-MS.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of N-ethyl-N-pyrrolidin-3-ylacetamide has not been extensively reported, structurally similar N-acylpyrrolidines have been shown to exhibit inhibitory activity against N-acylethanolamine acid amidase (NAAA).[16][17][18][19][20][21][22] NAAA is a lysosomal enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA leads to an increase in the endogenous levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α).[16][17][19] The activation of PPAR-α leads to the transcriptional regulation of genes involved in the inflammatory response, ultimately resulting in anti-inflammatory effects.

Hypothetical Signaling Pathway of N-ethyl-N-pyrrolidin-3-ylacetamide as a NAAA Inhibitor:

Caption: A proposed signaling pathway illustrating the potential anti-inflammatory effects of N-ethyl-N-pyrrolidin-3-ylacetamide through the inhibition of NAAA.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-ethyl-N-pyrrolidin-3-ylacetamide. While experimental data remains limited, the predicted properties, along with the generalized synthetic and analytical protocols, offer a robust framework for researchers and drug development professionals. The potential for this compound to act as a NAAA inhibitor highlights a promising avenue for further investigation into its therapeutic applications, particularly in the context of inflammatory disorders. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of N-ethyl-N-pyrrolidin-3-ylacetamide.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. N-ethyl-N-[(3S)-pyrrolidin-3-yl]acetamide | Molport-023-288-331 | Novel [molport.com]

- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 4. phytojournal.com [phytojournal.com]

- 5. ijcrt.org [ijcrt.org]

- 6. chemaxon.com [chemaxon.com]

- 7. chemaxon.com [chemaxon.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgosolver.com [orgosolver.com]

- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Polar Compounds | SIELC Technologies [sielc.com]

- 16. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. benchchem.com [benchchem.com]

- 19. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] N-acylethanolamine Acid Amidase (NAAA): Structure, Functions and Inhibition. | Semantic Scholar [semanticscholar.org]

Unraveling the Role of 3-(N-Acetyl-N-ethylamino)pyrrolidine: An Intermediate in Synthetic Chemistry

Despite a comprehensive review of available scientific literature and chemical databases, there is currently no publicly available information detailing a specific mechanism of action for 3-(N-Acetyl-N-ethylamino)pyrrolidine. This compound is consistently referenced not as an active pharmaceutical ingredient with a defined biological target, but rather as a chemical intermediate used in the synthesis of more complex molecules.

Presently, this compound, also identified by its synonym N-ethyl-N-pyrrolidin-3-ylacetamide, is primarily documented in chemical supplier catalogs and patents. These sources characterize it as a building block in multi-step synthetic processes. While its utility is noted in the broader fields of pharmaceutical development and neuroscience research, this is in the context of its role in constructing larger, pharmacologically active compounds.

Current Understanding and Applications

Information from chemical suppliers indicates that this compound serves as a precursor in the development of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1][2] Its application in neuroscience research is similarly described in the context of synthesizing novel compounds to probe neurotransmitter systems.[1][2]

Several patents list N-ethyl-N-pyrrolidin-3-ylacetamide as a reactant or intermediate in the synthesis of novel therapeutic agents. These patents cover a range of potential treatments, from schizophrenia to other central nervous system disorders. However, the patents focus on the mechanism of action and therapeutic utility of the final, more complex molecules, and do not provide any data on the biological activity of the this compound intermediate itself.

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a core component of this compound, is a well-established and versatile scaffold in medicinal chemistry. The five-membered nitrogen-containing heterocycle is a common feature in a multitude of biologically active compounds. Research on various pyrrolidine derivatives has shown their potential to interact with a wide array of biological targets, including:

-

Sigma Receptors: Certain complex pyrrolidine-containing molecules have been synthesized and evaluated for their binding affinity to sigma receptors, which are implicated in a variety of neurological functions and disorders.

-

Cyclooxygenase (COX) Enzymes: Other pyrrolidine derivatives have been investigated for their potential as anti-inflammatory agents through the inhibition of COX-1 and COX-2 enzymes.

-

Nucleoside Analogs: The pyrrolidine moiety has also been incorporated into nucleoside analogs for potential antiviral and anticancer applications.

It is crucial to emphasize that these examples pertain to more elaborate molecules that feature a pyrrolidine ring, and this activity cannot be directly attributed to this compound itself.

Conclusion

References

biological activity of substituted pyrrolidines

An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry.[1][2] Its prevalence in natural products like alkaloids and the amino acid proline underscores its biological significance.[3][4] In synthetic drug development, the pyrrolidine moiety is a versatile building block, offering sp3-hybridized carbons that allow for detailed exploration of pharmacophore space and contribute to the molecule's stereochemistry and three-dimensional structure.[4] This non-planar scaffold is a key component in a wide array of approved drugs, including antivirals like Asunaprevir, anticancer agents such as Alpelisib, and the antibiotic Lincomycin.[3]

This guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidines, focusing on quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental processes.

Anticancer Activity

Substituted pyrrolidines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical enzymes, induction of apoptosis, and cell cycle arrest.[1][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various substituted pyrrolidines have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Class | Specific Compound | Target Cell Line | IC50 (µM) | Reference |

| Polysubstituted Pyrrolidines | 3h | HCT116 (Colon) | 4.3 | [5] |

| 3h | HL60 (Leukemia) | 2.9 | [5] | |

| 3k | HCT116 (Colon) | 6.4 | [5] | |

| 3k | HL60 (Leukemia) | 4.2 | [5] | |

| 3k | A549 (Lung) | 16 | [5] | |

| 3k | MCF-7 (Breast) | 13 | [5] | |

| Spiro-indenoquinoxaline Pyrrolidines | 37e | MCF-7 (Breast) | 17 | [4] |

| 37e | HeLa (Cervical) | 19 | [4] | |

| Thiosemicarbazone Pyrrolidine-Copper(II) Complexes | 37a | SW480 (Colon) | 0.99 ± 0.09 | [1][2] |

| 37b | SW480 (Colon) | 3.7 ± 0.1 | [1][2] | |

| Pyrrolidine-Substituted Chalcones | 5e | MCF-7 (Breast) | 1.01 ± 0.03 | [6] |

| 5'd | MCF-7 (Breast) | 1.13 ± 0.04 | [6] | |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidines | Oxadiazolethione derivative | A549 (Lung) | Reduces viability to 28.0% | [7] |

| 4-aminotriazolethione derivative | A549 (Lung) | Reduces viability to 29.6% | [7] |

Enzyme Inhibition in Cancer Therapy

Substituted pyrrolidines also function as inhibitors of enzymes that are crucial for cancer cell proliferation and survival.

| Compound Class | Specific Compound | Target Enzyme | Inhibition Metric (nM) | Reference |

| Pyrrolidine-based CXCR4 Antagonists | Compound 26 | CXCR4 Receptor | IC50 = 79 | [1][2] |

| Spiropyrrolidine Oxindoles | Compound 41 (6-Cl-substituted) | MDM2 | Ki = 240 ± 60 | [1][2] |

| Quinazolinone Derivatives | Compound 7 | CDK9 | IC50 = 115 | [8] |

| Compound 9 | CDK9 | IC50 = 131 | [8] | |

| Compound 25 | CDK9 | IC50 = 142 | [8] |

Experimental Protocols

A common method for synthesizing polysubstituted pyrrolidines is through ruthenium-catalyzed cascade cyclization.[5]

Caption: General workflow for the synthesis of polysubstituted pyrrolidines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Cancer cells (e.g., HCT116, HL60) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]

-

Compound Treatment : The cells are treated with various concentrations of the substituted pyrrolidine compounds for a specified duration (e.g., 48 or 72 hours).[5]

-

MTT Incubation : MTT solution is added to each well and incubated for approximately 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration.

Mechanism of Action: Apoptosis Induction

Certain polysubstituted pyrrolidines, such as compound 3k , have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This process involves the activation of a cascade of caspase proteins.[1]

Caption: Simplified pathway of apoptosis induced by substituted pyrrolidines.[1][5]

Antiviral Activity

Pyrrolidine derivatives represent a significant class of antiviral drugs, with several approved for clinical use, particularly against the Hepatitis C virus (HCV).[3] They are also being investigated for activity against influenza and other viruses.[9][10][11]

Quantitative Data: Antiviral Potency

| Compound Class | Specific Compound | Target Virus | Assay | Potency | Reference |

| Pyrrolidine-based HCV NS3 Inhibitors | Asunaprevir | Hepatitis C Virus (HCV) | Enzyme Inhibition | - | [3] |

| Grazoprevir | Hepatitis C Virus (HCV) | Enzyme Inhibition | - | [3] | |

| Voxilaprevir | Hepatitis C Virus (HCV) | Enzyme Inhibition | - | [3] | |

| Pyrrolidine NA Inhibitors | A-192558 (20e) | Influenza A | Neuraminidase Inhibition | IC50 = 0.2 µM | [10] |

| A-192558 (20e) | Influenza B | Neuraminidase Inhibition | IC50 = 8 µM | [10] | |

| Quinacrine Derivatives | Compound 7e | SARS-CoV-2 | In Vitro Antiviral | IC50 = 0.44 µM | [11] |

| Compound 7g | SARS-CoV-2 | In Vitro Antiviral | IC50 = 0.50 µM | [11] | |

| Compound 9c | SARS-CoV-2 | In Vitro Antiviral | IC50 = 0.38 µM | [11] |

Experimental Protocols

This protocol outlines the general steps to determine the in vitro efficacy of compounds against SARS-CoV-2.[11]

-

Cell Culture : Host cells permissive to SARS-CoV-2 infection (e.g., U2-OS ACE2 GFP cells) are cultured in appropriate media.

-

Compound Dilution : The test compounds (e.g., quinacrine derivatives) are prepared in a series of dilutions.

-

Infection : Cells are pre-treated with the diluted compounds for a short period before being infected with a known titer of the SARS-CoV-2 virus.

-

Incubation : The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication.

-

Quantification of Viral Activity : The extent of viral replication is measured. This can be done by various methods, such as quantifying viral RNA using RT-qPCR, measuring cytopathic effect (CPE), or using reporter cell lines (e.g., GFP expression).

-

Data Analysis : The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is run on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC50/IC50).[11]

Antimicrobial Activity

The pyrrolidine scaffold is a key component in developing new antibacterial agents, particularly as modifiers of quinolone antibiotics to enhance their efficacy against resistant strains.[12][13]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Fluoroquinolones with Oxime-Substituted Pyrrolidines | Staphylococcus aureus | < 0.008 | [12] |

| Streptococcus epidermidis | < 0.008 | [12] | |

| Bacillus subtilis | < 0.008 | [12] | |

| Methicillin-resistant S. aureus (MRSA) | Potent activity reported | [12][14] | |

| Piperidine/Pyrrolidine Substituted Halogenobenzenes | Staphylococcus aureus ATCC 25923 | 32–512 | [13] |

| Bacillus subtilis ATCC 6633 | 32–512 | [13] | |

| Yersinia enterocolitica ATCC 1501 | 32–512 | [13] | |

| Escherichia coli ATCC 11230 | 32–512 | [13] | |

| Candida albicans | 32–512 | [13] | |

| Pyrrolidine-2-one derivatives | Multidrug-resistant S. aureus | Promising and selective activity | [15] |

Experimental Protocols

This is a standardized method for determining the MIC of an antimicrobial agent.[13]

-

Preparation of Inoculum : A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a final density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution : The test compounds are dissolved in a solvent like DMSO and then serially diluted in the broth across the wells of a microtiter plate to achieve a range of final concentrations (e.g., 1–512 µg/mL).

-

Inoculation : Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are included.

-

Incubation : The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18–24 hours for bacteria).

-

MIC Determination : After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Activity in Neurodegenerative Diseases

Pyrrolidine derivatives are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[16][17] Their mechanisms often involve the inhibition of key enzymes such as cholinesterases (AChE, BChE) and beta-secretase 1 (BACE1), or modulation of neurotransmitter receptors.[4][17]

Quantitative Data: Enzyme Inhibition in Neurodegeneration

| Compound | Target Enzyme | IC50 (µM) | Reference |

| (R)-8b | Butyrylcholinesterase (BChE) | 2.03 | [16] |

| (S)-8b | Butyrylcholinesterase (BChE) | 1.70 | [16] |

| (S)-13f | Butyrylcholinesterase (BChE) | Submicromolar | [16] |

Drug Discovery Workflow for Neuro-active Pyrrolidines

The development of pyrrolidine-based agents for neurodegenerative diseases follows a structured discovery and validation process.

Caption: Workflow for discovery of neuro-active pyrrolidine derivatives.

Conclusion

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][4] From potent anticancer and antiviral agents to novel therapeutics for bacterial infections and neurodegenerative diseases, substituted pyrrolidines continue to be a fertile ground for drug discovery.[2] The stereochemical complexity and synthetic tractability of the pyrrolidine ring allow for fine-tuning of molecular properties to achieve high potency and selectivity against a wide range of biological targets. Future research will undoubtedly continue to unlock the therapeutic potential of this versatile heterocyclic core.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]

- 9. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

In-Depth Technical Guide: Structural Analogs of 3-(N-Acetyl-N-ethylamino)pyrrolidine (CAS 115445-29-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 3-(N-Acetyl-N-ethylamino)pyrrolidine (CAS 115445-29-9), a versatile pyrrolidine-based scaffold with significant potential in drug discovery. This document details the synthesis, biological evaluation, and structure-activity relationships (SAR) of analogs targeting key therapeutic areas, including dipeptidyl peptidase-IV (DPP-IV) inhibition for type 2 diabetes and muscarinic acetylcholine receptor (mAChR) modulation for neurological disorders. Detailed experimental protocols for the synthesis of lead compounds and relevant bioassays are provided, alongside visualizations of synthetic workflows and signaling pathways to facilitate a deeper understanding of the underlying chemical and biological principles.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. This compound serves as a valuable starting point for the exploration of chemical space around this core, with modifications of the N-acyl and N-alkyl groups, as well as substitutions on the pyrrolidine ring, leading to compounds with diverse pharmacological profiles. This guide focuses on two prominent areas of investigation for analogs of this compound: DPP-IV inhibition and muscarinic receptor modulation.

Synthetic Strategies

The synthesis of 3-(N-acyl-N-alkylamino)pyrrolidine analogs typically commences from commercially available 3-aminopyrrolidine derivatives. The general synthetic approach involves sequential N-alkylation and N-acylation, or vice versa. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

A general workflow for the synthesis of these analogs is depicted below:

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a representative 3-(N-acyl-N-alkylamino)pyrrolidine analog.

Materials:

-

(S)-3-Aminopyrrolidine dihydrochloride

-

Alkyl halide (e.g., ethyl iodide)

-

Acyl chloride (e.g., acetyl chloride)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation: To a solution of (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature. Add the alkyl halide (1.1 eq) dropwise and stir the reaction mixture at room temperature for 16 hours.

-

Work-up and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

N-Acylation: Dissolve the crude N-alkylated intermediate in DCM and cool to 0 °C. Add DIPEA (1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

-

Final Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 3-(N-acyl-N-alkylamino)pyrrolidine analog.

Biological Activities and Structure-Activity Relationships (SAR)

Systematic structural modifications of this compound have led to the discovery of potent and selective inhibitors of DPP-IV and modulators of muscarinic receptors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones, such as GLP-1, which play a crucial role in glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. Several 3-aminopyrrolidine derivatives have been identified as potent DPP-IV inhibitors.

The binding of these inhibitors to DPP-IV typically involves interactions with key residues in the active site, including a salt bridge formation with Glu205/Glu206 and hydrophobic interactions in the S1 and S2 pockets.

3-(N-Acetyl-N-ethylamino)pyrrolidine literature review

Chemical Properties and Synthesis

3-(N-Acetyl-N-ethylamino)pyrrolidine, also known as N-ethyl-N-(pyrrolidin-3-yl)acetamide, is a pyrrolidine derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol .[3] General information from chemical suppliers indicates it is a liquid at room temperature.

While specific, detailed experimental protocols for the synthesis of this compound are not published in peer-reviewed journals, a general synthetic approach can be conceptualized based on standard organic chemistry principles. The synthesis would likely involve the N-acylation and N-alkylation of a 3-aminopyrrolidine precursor.

A plausible synthetic workflow is outlined below:

Biological Activity and Applications

The primary application of this compound appears to be as a building block in the synthesis of more complex, biologically active molecules.[1] Its favorable safety profile and compatibility with various reagents make it a useful component in medicinal chemistry research.[1][2] The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is known to be a versatile scaffold for exploring new biologically active compounds.

While no specific biological data for this compound has been found, the broader class of pyrrolidine derivatives has been investigated for a wide range of therapeutic applications, including as antidiabetic agents and for the treatment of central nervous system disorders. For instance, various substituted pyrrolidine derivatives have shown activity as anticonvulsants.

Due to the absence of specific biological data for the title compound, a logical workflow for its potential investigation in a drug discovery context is presented below. This workflow illustrates the typical progression from a synthetic intermediate to a potential drug candidate.

Quantitative Data

A comprehensive search of scientific databases and patent literature did not yield any specific quantitative biological data for this compound. The following table summarizes the lack of available information for key parameters.

| Data Type | Value | Source |

| IC₅₀ | Not Available | - |

| EC₅₀ | Not Available | - |

| Kᵢ | Not Available | - |

| LD₅₀ | Not Available | - |

| Pharmacokinetic Data | Not Available | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. Research on this specific compound appears to be proprietary or has not been published.

References

Theoretical Frontiers in Pyrrolidine Chemistry: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, making it a privileged scaffold in the design of novel therapeutics.[1][4] This technical guide delves into the theoretical and computational methodologies employed to understand and predict the biological activity of pyrrolidine derivatives, offering a roadmap for researchers in drug discovery and development.

Core Computational Strategies in Pyrrolidine Research

Theoretical studies of pyrrolidine derivatives heavily rely on a suite of computational techniques to elucidate structure-activity relationships (SAR), predict binding affinities, and understand molecular interactions at an atomic level. The most prominent of these methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum chemical calculations such as Density Functional Theory (DFT).

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a important computational tool used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5] For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed.[5][6][7][8] These methods are instrumental in understanding how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules influence their biological activity.[5]

Hologram QSAR (HQSAR) is another technique applied to pyrrolidine derivatives, which uses molecular fragments to generate predictive models of biological activity.[8][9] These QSAR models have proven valuable in predicting the inhibitory potency of pyrrolidine derivatives against various targets, including neuraminidase, myeloid cell leukemia-1 (Mcl-1), and dipeptidyl peptidase IV (DPP-IV).[5][6][7][8][9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6] For pyrrolidine derivatives, docking studies have been crucial in identifying key amino acid residues involved in binding interactions within the active sites of various enzymes. For instance, studies on pyrrolidine-based neuraminidase inhibitors have identified Trp178, Arg371, and Tyr406 as key residues in the active pocket.[6][7] Similarly, docking has elucidated interactions with α-mannosidase I and II, highlighting the importance of hydrogen bonds, hydrophobic π-π stacking, and interactions with metal ions.[10]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[11][12] In the context of pyrrolidine derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular electrostatic potentials (MEP).[11][12][13] These calculations provide insights into the reactivity, stability, and non-covalent interactions of the molecules, which are critical for their biological function.[11][14]

Data Presentation: Quantitative Insights from Theoretical Studies

The following tables summarize key quantitative data from various theoretical studies on pyrrolidine derivatives, providing a comparative overview of the predictive power of different computational models and the inhibitory activities of these compounds.

| Target | Method | q² | r² | r²_pred | Reference |

| Neuraminidase | CoMFA | 0.560 | 0.731 | 0.762 | [7] |

| Neuraminidase | CoMSIA | 0.611 | 0.830 | 0.856 | [7] |

| Mcl-1 | CoMFA | 0.689 | 0.999 | 0.986 | [8] |

| Mcl-1 | CoMSIA | 0.614 | 0.923 | 0.815 | [8] |

| Mcl-1 | HQSAR | 0.603 | 0.662 | 0.743 | [8] |

| DPP-IV | CoMFA | 0.727 | 0.973 | - | [9] |

| DPP-IV | CoMSIA | 0.870 | 0.981 | - | [9] |

| DPP-IV | HQSAR | 0.939 | 0.949 | - | [9] |

| Table 1: Statistical parameters of various QSAR models for pyrrolidine derivatives. |

| Compound Class | Target | Key Finding/Value | Reference |

| Pyrrolidine-based hybrids | hCAII | Kᵢ of 75.79 ± 2.83 nM for the most potent inhibitor (compound 6b) | [15] |

| Pyrrolidine-based hybrids | AChE | Kᵢ of 43.17 ± 10.44 nM for the most potent inhibitor (compound 6b) | [15] |

| Pyrrolidine derivatives | α-amylase | IC₅₀ of 10.17 µg/mL for the most active derivative (1d) | [14] |

| 1,2,4-oxadiazole pyrrolidines | E. coli DNA gyrase | IC₅₀ of 120 ± 10 nM for the most active compound (22c) | [2] |

| Sulfonylamino pyrrolidines | S. aureus | MIC of 3.11 µg/mL for the most active compound (38) | [2] |

| Table 2: Selected inhibitory activities of pyrrolidine derivatives. |

Experimental and Computational Protocols

This section details the generalized methodologies for the key theoretical studies cited.

3D-QSAR Modeling (CoMFA/CoMSIA)

-

Dataset Preparation: A series of pyrrolidine derivatives with known biological activities (e.g., pIC₅₀) is selected. The dataset is typically divided into a training set for model generation and a test set for external validation.

-

Molecular Modeling and Alignment: The 3D structures of the molecules are built and minimized using molecular mechanics force fields. The molecules are then aligned based on a common substructure or using docking-based alignment.

-

Descriptor Calculation: For CoMFA, steric and electrostatic fields are calculated at each point of a 3D grid surrounding the aligned molecules. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[5]

-

PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear correlation between the calculated fields (descriptors) and the biological activities.

-

Model Validation: The predictive power of the QSAR model is assessed using internal validation (cross-validation, q²) and external validation with the test set (r²_pred).[7][8]

Molecular Docking Protocol

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The 3D structures of the pyrrolidine ligands are generated and their energy is minimized.

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., SURFLEX-DOCK, AutoDock) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses.[6]

-

Pose Analysis and Scoring: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. The binding affinity is estimated using a scoring function.

DFT Calculation Workflow

-

Structure Optimization: The geometry of the pyrrolidine derivative is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[11][13]

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Property Calculation: Various molecular properties are calculated, including HOMO and LUMO energies, MEP, and thermodynamic parameters.[11][13]

-

Analysis: The calculated properties are analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical study of pyrrolidine derivatives.

Caption: A generalized workflow for 3D-QSAR studies.

Caption: Common interactions identified via molecular docking.

Caption: Workflow for obtaining molecular properties via DFT.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ovid.com [ovid.com]

- 7. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]

- 12. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of C8H16N2O Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C8H16N2O. It details experimental protocols for key analytical techniques, presents quantitative data for representative isomers, and visualizes relevant workflows and biological pathways.

Introduction to C8H16N2O Isomers

The molecular formula C8H16N2O encompasses a diverse range of structural isomers with varied functional groups and potential applications. These include, but are not limited to, acrylamide derivatives, substituted ureas, and cyclic compounds. The specific arrangement of atoms within these isomers dictates their physicochemical properties and biological activities. Acrylamide-containing isomers are of particular interest in materials science and drug development, often utilized in polymer synthesis and as covalent modifiers of biological targets. Urea-based isomers also present a rich field for investigation, with applications ranging from medicinal chemistry to agriculture.

This guide focuses on the detailed characterization of several representative C8H16N2O isomers, providing the necessary data and methodologies for their identification and further study.

Physicochemical and Spectroscopic Data of Representative C8H16N2O Isomers

The following tables summarize key quantitative data for prominent isomers of C8H16N2O, facilitating easy comparison of their properties.

Table 1: Physical and Chemical Properties of C8H16N2O Isomers

| Property | N,N-Dimethylaminopropyl acrylamide[1] | N-(2-(dimethylamino)ethyl)methacrylamide | 1,3-Di-tert-butylurea[2] |

| CAS Number | 3845-76-9[1] | 13081-44-2 | 5336-24-3 |

| Molecular Weight ( g/mol ) | 156.23[1] | 156.23 | 172.27 |

| Physical State | Liquid | - | Solid[2] |

| Boiling Point (°C) | 134 °C at 2 mmHg | - | - |

| Density (g/mL) | 0.94 at 25 °C | - | 0.9021 |

| Refractive Index | 1.479 at 20 °C | - | - |

| Water Solubility | Completely soluble | - | Very limited[2] |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| N,N-Dimethylaminopropyl acrylamide | 6.28 | dd | 1H | =CH₂ (trans to C=O) |

| 6.10 | dd | 1H | -CH= (vinyl) | |

| 5.62 | dd | 1H | =CH₂ (cis to C=O) | |

| 3.35 | q | 2H | -NH-CH₂- | |

| 2.35 | t | 2H | -CH₂-N(CH₃)₂ | |

| 2.22 | s | 6H | -N(CH₃)₂ | |

| 1.70 | p | 2H | -CH₂-CH₂-CH₂- | |

| N-(2-(dimethylamino)ethyl)methacrylamide | 6.70 | br s | 1H | -NH- |

| 5.65 | s | 1H | =CH₂ (cis to CH₃) | |

| 5.30 | s | 1H | =CH₂ (trans to CH₃) | |

| 3.40 | q | 2H | -NH-CH₂- | |

| 2.48 | t | 2H | -CH₂-N(CH₃)₂ | |

| 2.25 | s | 6H | -N(CH₃)₂ | |

| 1.95 | s | 3H | -C(=C)-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Isomer | Chemical Shift (δ) ppm | Assignment |

| N,N-Dimethylaminopropyl acrylamide | 165.8 | C=O |

| 131.1 | -CH= | |

| 125.9 | =CH₂ | |

| 57.2 | -CH₂-N(CH₃)₂ | |

| 45.3 | -N(CH₃)₂ | |

| 37.8 | -NH-CH₂- | |

| 27.0 | -CH₂-CH₂-CH₂- | |

| N-(2-(dimethylamino)ethyl)methacrylamide | 168.5 | C=O |

| 140.2 | -C(=C)- | |

| 119.0 | =CH₂ | |

| 58.0 | -CH₂-N(CH₃)₂ | |

| 45.4 | -N(CH₃)₂ | |

| 37.5 | -NH-CH₂- | |

| 18.6 | -C(=C)-CH₃ |

Table 4: FT-IR Spectroscopic Data (Liquid Film/KBr Pellet)

| Isomer | Wavenumber (cm⁻¹) | Assignment |

| N,N-Dimethylaminopropyl acrylamide | 3290 (br) | N-H stretch |

| 3080, 3030 | =C-H stretch | |

| 2940, 2860, 2820, 2770 | C-H stretch (aliphatic) | |

| 1655 (s) | C=O stretch (Amide I) | |

| 1625 (m) | C=C stretch | |

| 1550 (s) | N-H bend (Amide II) | |

| 985, 960 | =C-H bend (out-of-plane) | |

| N-(2-(dimethylamino)ethyl)methacrylamide | 3300 (br) | N-H stretch |

| 3100 | =C-H stretch | |

| 2950, 2865, 2825, 2775 | C-H stretch (aliphatic) | |

| 1660 (s) | C=O stretch (Amide I) | |

| 1630 (m) | C=C stretch | |

| 1540 (s) | N-H bend (Amide II) | |

| 940 | =C-H bend (out-of-plane) |

Table 5: Mass Spectrometry Data (Electron Ionization)

| Isomer | Key Fragments (m/z) and Relative Intensities |

| N,N-Dimethylaminopropyl acrylamide | 156 [M]⁺, 112, 98, 85, 71, 58 (base peak) |

| N-(2-(dimethylamino)ethyl)methacrylamide | 156 [M]⁺, 112, 98, 85, 71, 58 (base peak) |

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified C8H16N2O isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous structure elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

Liquid Samples: Place a small drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.

-

Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared.

-

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O, N-H, C=C, C-N).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds, direct infusion with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that produces protonated or deprotonated molecular ions with minimal fragmentation, ideal for accurate molecular weight determination.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Synthesis Protocols

The following are general protocols for the synthesis of acrylamide and urea derivatives.

Synthesis of N-substituted Acrylamides

A common method for synthesizing N-substituted acrylamides is the reaction of an amine with acryloyl chloride.

Protocol:

-

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Substituted Ureas

Substituted ureas can be synthesized by reacting an isocyanate with an amine.

Protocol:

-

Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add the isocyanate (1.0 equivalent) dropwise to the amine solution at room temperature. The reaction is often exothermic.

-

Stir the reaction mixture for 1-3 hours.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure urea derivative.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for compound characterization and a relevant biological signaling pathway.

Caption: A generalized experimental workflow for the synthesis and characterization of organic compounds.

Acrylamide derivatives are known to interact with various biological pathways, often through covalent modification of cysteine residues in proteins. One such pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its repressor Keap1 (Kelch-like ECH-associated protein 1). Electrophilic compounds like acrylamides can react with cysteine residues on Keap1, leading to the release and activation of Nrf2.[3][4][5]

Caption: The Keap1-Nrf2 signaling pathway and its modulation by electrophilic acrylamide derivatives.

Conclusion

The comprehensive characterization of C8H16N2O isomers requires a multi-faceted analytical approach. This guide has provided detailed experimental protocols for NMR, FT-IR, and mass spectrometry, along with tabulated spectroscopic and physical data for representative isomers. The inclusion of synthetic methodologies and visualization of a key biological pathway offers a robust framework for researchers in drug discovery and materials science. The data and protocols presented herein should facilitate the unambiguous identification of known C8H16N2O isomers and provide a solid foundation for the characterization of novel compounds with this molecular formula.

References

- 1. N,N-Dimethylaminopropyl acrylamide | C8H16N2O | CID 77452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the Nrf2-ARE pathway in acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

This technical guide provides an in-depth exploration of the discovery and history of pyrrolidine-containing compounds in medicine. The five-membered nitrogen-containing heterocycle, known as pyrrolidine, is a privileged scaffold in drug discovery.[1][2][3] Its prevalence is due to its unique stereochemical and physicochemical properties, which allow it to effectively explore pharmacophore space and interact with biological targets.[1][3] The non-planar, sp³-hybridized nature of the ring provides a three-dimensional structure that is crucial for molecular recognition by enzymes and receptors.[1][3] Found in numerous natural alkaloids and forming the core of many synthetic pharmaceuticals, the pyrrolidine moiety is instrumental in developing novel therapeutics across various disease areas, including infectious diseases, cancer, and cardiovascular conditions.[4][5][6]

Early History: From Natural Alkaloids to Toxicological Awareness

The history of pyrrolidine in medicine begins with nature. The pyrrolidine ring is a core component of many naturally occurring alkaloids, such as nicotine, hygrine, and cuscohygrine.[4] A significant class of these are the Pyrrolizidine Alkaloids (PAs), which are synthesized by thousands of plant species as a defense mechanism.[2][7]

Historically, plants containing PAs were used in traditional medicine across various cultures.[2] However, it was not until the early 20th century that their toxic effects, particularly hepatotoxicity and genotoxicity, were scientifically documented through cases of livestock poisoning.[2] This recognition was a pivotal moment, shifting the scientific perspective from traditional use to toxicological concern and regulatory action. In 2001, the US FDA banned the use of comfrey (a PA-containing plant) in dietary supplements, and other international bodies have followed suit with regulations to limit PA levels in food and herbal products.[2][8]

The toxicity of many PAs is linked to their metabolism in the liver by cytochrome P450 enzymes, which generates reactive pyrrolic metabolites.[2] These metabolites can form adducts with DNA and essential liver proteins, leading to cellular damage.[2] Key structural features associated with toxicity include a double bond at the 1,2-position of the pyrrolizidine core.[9]

The Modern Era of Synthetic Pyrrolidine Drugs

The 20th century marked the rise of synthetic chemistry and the deliberate incorporation of the pyrrolidine scaffold into rationally designed drugs. This transition leveraged the structural benefits of the ring while engineering molecules to maximize therapeutic effects and minimize toxicity.

Pioneering Drugs and Key Therapeutic Classes:

-

Antihypertensives (ACE Inhibitors): The development of Angiotensin-Converting Enzyme (ACE) inhibitors is a landmark in the history of pyrrolidine drugs. The journey began in the 1970s with the isolation of teprotide, a peptide from the venom of the Brazilian pit viper.[10] This led to the design of Captopril , the first ACE inhibitor, approved in 1980.[10] The proline (a carboxylic acid-substituted pyrrolidine) moiety in Captopril was critical for its binding to the ACE enzyme. To improve upon Captopril's short half-life and side effects, second-generation drugs like Enalapril and Lisinopril were developed.[10]

-

Antiviral Agents: The pyrrolidine scaffold is particularly prominent in antiviral drugs, especially for the treatment of Hepatitis C Virus (HCV). Key examples include the NS3/4A serine protease inhibitors Boceprevir and Telaprevir , both approved in 2011.[10][11] Later, the NS5A inhibitor Ombitasvir (approved in 2014) became a vital component of combination therapies for HCV.[4][11]

-

Nootropics (Racetams): This class of drugs, aimed at enhancing cognitive function, is characterized by a pyrrolidone (a pyrrolidine ring with a ketone at position 2) core.[4]

-

Other Notable Drugs: The versatility of the pyrrolidine ring is demonstrated by its presence in a wide range of other drugs, including:

Quantitative Data on Pyrrolidine Compounds

The following tables summarize key quantitative data for various pyrrolidine derivatives, demonstrating their potency across different biological targets.

Table 1: Enzyme and Receptor Inhibition Data

| Compound ID | Target/Activity | IC50 Value | Citation(s) |

| 51a | CXCR4 Receptor Antagonist | 79 nM | [1] |

| 23d | DPP-IV Inhibition | 11.32 ± 1.59 µM | [5][13] |

| 22c | E. coli Topoisomerase IV | 3.07 µM | [5][13] |

| 22c | S. aureus Topoisomerase IV | 8.2 µM | [5][13] |

| MRTX1257 | KRAS G12C Covalent Inhibitor | Potent, orally bioavailable | [10] |

| Benpyrine Derivative 10 | TNF-α Binding Affinity (Kd) | 12.06 ± 4.32 μM | [14] |

Table 2: Antimicrobial and Antiparasitic Activity

| Compound ID | Target/Activity | MIC/IC50 Value | Citation(s) |

| 91j | E. cloacae (Antibacterial) | MIC: 31.3 µg/ml | [1] |

| 91c | S. aureus (Antibacterial) | MIC: 62.5 µg/ml | [1] |

| 51a | B. cereus (Antibacterial) | MIC: 21.70 ± 0.36 µg/mL | [5] |

| 51a | S. aureus (Antibacterial) | MIC: 30.53 ± 0.42 µg/mL | [5] |

| 25a / 25b | Haemonchus contortus (Anthelmintic, xL3 motility) | IC50: 0.78 µM | [5][13] |

| 25c | Haemonchus contortus (Anthelmintic, L4 development) | IC50: 3.2 µM | [5][13] |

Experimental Protocols and Synthetic Methodologies

The synthesis of pyrrolidine-containing drugs relies on a variety of robust chemical reactions. The choice of method often depends on the desired substitution pattern and stereochemistry.

Functionalization of Pre-formed Pyrrolidine Rings

This is the most common approach, utilizing readily available chiral precursors to ensure the synthesis of optically pure compounds.[4]

-

Starting Materials: L-proline, 4-hydroxyproline, and their derivatives (e.g., (S)-prolinol) are widely used.[4]

-

Methodology:

-

Activation: The carboxylic acid or hydroxyl group of the starting material is typically activated. For example, proline can be reduced to prolinol using powerful reducing agents.

-

Coupling: The activated pyrrolidine derivative is then coupled with another molecular fragment. For instance, the synthesis of the erectile dysfunction drug Avanafil involves the condensation of (S)-prolinol with a carboxylic acid precursor.[4]

-

Purification: The final product is purified using standard techniques like chromatography and recrystallization.

-

-

Key Reaction Example (Proline Reduction):

-

Reagents: Proline, Lithium Aluminium Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).

-

Procedure: Proline is dissolved in a suitable anhydrous solvent (e.g., THF). The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, followed by a careful workup procedure to quench the excess reducing agent and isolate the resulting prolinol.

-

Ring Construction via Cycloaddition Reactions

For creating novel substituted pyrrolidines, cycloaddition reactions are a powerful tool. The [3+2] cycloaddition is particularly prominent.[1][12]

-

Methodology (1,3-Dipolar Cycloaddition):

-

Dipole Generation: An azomethine ylide (the 1,3-dipole) is generated in situ. A common method involves the reaction of an α-amino acid with an aldehyde.

-

Cycloaddition: The generated azomethine ylide reacts with a dipolarophile, typically an electron-deficient alkene (e.g., methyl acrylate).[1]

-

Control: The regio- and stereoselectivity of the reaction are determined by the specific structures of the dipole and the dipolarophile.[1]

-

-

Experimental Workflow:

-

The α-amino acid and aldehyde are dissolved in a suitable solvent (e.g., toluene) and heated to facilitate the formation of the azomethine ylide.

-

The alkene (dipolarophile) is added to the reaction mixture.

-

The reaction is maintained at reflux for several hours until analysis (e.g., by TLC) indicates the consumption of starting materials.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the substituted pyrrolidine.

-

Ring Formation from Acyclic Precursors

Less common but highly versatile, this approach builds the pyrrolidine ring from an open-chain molecule, allowing for substitution at any position.[4]

-

Methodology (Intramolecular Cyclization):

-

Precursor Synthesis: An acyclic precursor containing a terminal amine and a suitable electrophilic group (or a group that can be converted into one) is synthesized.

-

Cyclization: The amine performs an intramolecular nucleophilic attack to close the ring. For example, the synthesis of the antibiotic Anisomycin involves the reduction of an azide group to an amine, which then undergoes intramolecular cyclization.[4]

-

Catalysis: This step may be promoted by a base (e.g., NaOAc) or a metal catalyst (e.g., Palladium on carbon for hydrogenation/cyclization).[4]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts related to the discovery and application of pyrrolidine compounds.

Caption: General drug discovery workflow for pyrrolidine-based compounds.

Caption: Simplified TNF-α signaling pathway and the inhibitory action of pyrrolidine-2,5-diones.

Caption: Logical workflow for the [3+2] cycloaddition synthesis of pyrrolidines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 3-(N-Acetyl-N-ethylamino)pyrrolidine

Disclaimer: Publicly available experimental data and established protocols specifically for 3-(N-Acetyl-N-ethylamino)pyrrolidine (CAS: 115445-29-9) are limited. This compound is primarily recognized as a versatile intermediate in pharmaceutical synthesis and a building block in medicinal chemistry.[1] The following application notes and protocols are based on methodologies used for structurally similar pyrrolidine derivatives and are intended to serve as a comprehensive guide for researchers. The provided data is hypothetical and for illustrative purposes only.

Overview and Potential Applications

This compound is a derivative of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules, including many FDA-approved drugs. The pyrrolidine scaffold is of significant interest in drug discovery due to its ability to explore pharmacophore space efficiently and its contribution to the stereochemistry of a molecule.

Based on its structural features and the applications of related compounds, this compound holds potential for investigation in several research areas:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.[1]

-

Neuroscience Research: Pyrrolidine derivatives are widely studied for their effects on the central nervous system, including the investigation of neurotransmitter systems.[1] They have been explored as sodium channel blockers and for the treatment of ischemic stroke.

-

Drug Delivery Systems: The compound's chemical properties may be leveraged in the development of drug delivery formulations to enhance bioavailability and targeted delivery.[1]

-